molecular formula C22H38S4 B1314637 1,2,4,5-Tetrakis(tert-butylthio)benzene CAS No. 447463-65-2

1,2,4,5-Tetrakis(tert-butylthio)benzene

Cat. No. B1314637
M. Wt: 430.8 g/mol
InChI Key: LOCUYYPERSWXJI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(tert-butylthio)benzene is an organic compound with the molecular formula C22H38S4 . It is a polysulfide aromatic compound that presents as a white to almost white crystalline powder .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrakis(tert-butylthio)benzene consists of a central benzene core with four tert-butylthio groups attached symmetrically . The molecular weight of this compound is 430.79 .


Physical And Chemical Properties Analysis

1,2,4,4-Tetrakis(tert-butylthio)benzene is a solid at 20 degrees Celsius . It has a melting point ranging from 154.0 to 158.0 degrees Celsius . This compound should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Synthesis and Polymer Applications

  • Star Polystyrene Synthesis : This compound has been used in the synthesis of star-shaped polystyrene. It acts as a tetrafunctional photoiniferter, enabling the formation of star-shaped polystyrene with arylseleno groups at the chain ends, leading to high molecular weight polymers (Kwon et al., 2003).

Ligand Development for Novel Compounds

  • Development of Sterically Demanding Ligands : This compound is utilized in creating sterically encumbered systems for low-coordinate phosphorus centers. It serves as a precursor in synthesizing materials with two p-phenylene-bridged phosphorus centers, providing access to novel materials (Shah et al., 2000).

Applications in Organic Chemistry

  • Synthesis of Protected Benzenepolyselenols : It has been used in the synthesis of previously unknown benzenepolyselenols. This methodology is promising for the synthesis of other areneselenols (Turner & Vaid, 2012).

Material Science and Nanotechnology

  • Development of Conductive Materials : In the study of π-stacking dimers of radical cations, derivatives of this compound have been synthesized and analyzed for their conductivity, revealing insights into the relationship between stack structure and conductivity (Chen, Gao, & Yang, 2016).

Molecular Design and Coordination Chemistry

  • Sensor Development for Toxic Metal Ions : In the creation of luminescent cadmium(II) coordination polymers, this compound has been used as a building block. It effectively catalyzes acyl-transfer reactions and acts as a multi-responsive luminescent sensor for toxic metal ions in water (Gong et al., 2017).

Safety And Hazards

This compound is known to be incompatible with oxidizing agents and should not be handled near them . It is also air sensitive and should be stored under inert gas .

properties

IUPAC Name

1,2,4,5-tetrakis(tert-butylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38S4/c1-19(2,3)23-15-13-17(25-21(7,8)9)18(26-22(10,11)12)14-16(15)24-20(4,5)6/h13-14H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCUYYPERSWXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=C(C=C1SC(C)(C)C)SC(C)(C)C)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473329
Record name 1,2,4,5-Tetrakis(tert-butylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrakis(tert-butylthio)benzene

CAS RN

447463-65-2
Record name 1,2,4,5-Tetrakis(tert-butylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-Tetrakis(tert-butylthio)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium (9.3 g, 0.18 mol) was added to a degassed solution of 2-methyl-2-propanethiol (20.9 mL, 0.18 mol) in dry DMF (105 mL), under stirring at 0° C. in nitrogen atmosphere. The mixture was allowed to reach room temperature (RT, 20-25° C.) and stirred overnight. 1,2,4,5-Tetrachlorobenzene (8.0 g, 0.037 mol) was then added and the resulting mixture was stirred at RT for 2 h and then gently refluxed for 18 h. After cooling at RT, the reaction mixture was poured over ice (100 g), the precipitate was removed by filtration, washed with water, and dried to give 11.0 g of the title compound as an off-white powder.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Kopp, O Schiemann, N Fleck - Molecules, 2020 - mdpi.com
Benzo[1,2-d;4,5-d′]bis[1,3]dithioles are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals. Access …
Number of citations: 6 www.mdpi.com
L Liu, C Song, S Tian, Q Zhang, X Cai, Y Liu, Z Liu… - Fuel, 2019 - Elsevier
Detailed structural information on sulfur-containing aromatic compounds in heavy oils is valuable for the petroleum industry. In this work, Fourier transform ion cyclotron resonance mass …
Number of citations: 48 www.sciencedirect.com
P Wessig, D Freyse, D Schuster… - European Journal of …, 2020 - Wiley Online Library
We report on a further development of [1,3]‐dioxolo[4.5‐f]benzodioxole (DBD) fluorescent dyes by replacement of the four oxygen atoms of the heterocyclic core by sulfur atoms. This …
Y Qu, Y Li, X Tan, W Zhai, G Han, J Hou… - … A European Journal, 2019 - Wiley Online Library
Tetrathiatriarylmethyl (TAM, trityl) radicals have found wide applications as spin probes/labels for EPR spectroscopy and imaging, and as polarizing agents for dynamic nuclear …
L Chen, L Wu, X Tan, A Rockenbauer… - The Journal of Organic …, 2021 - ACS Publications
Tetrathiatriarylmethyl (trityl) radicals have been recently shown to react with biological oxidoreductants including glutathione (GSH), ascorbic acid (Asc), and superoxide anion radical (O …
Number of citations: 4 pubs.acs.org
H Hintz, A Vanas, D Klose, G Jeschke… - The Journal of Organic …, 2019 - ACS Publications
Finland trityl radical (FTR) shows very attractive EPR spectroscopic properties for a manifold of applications. For most of its applications only one chemically reactive functional group is …
Number of citations: 22 pubs.acs.org
Y Wang, SR Parkin, J Gierschner, MD Watson - Organic letters, 2008 - ACS Publications
Expedient, facile syntheses of highly fluorinated benzobisbenzothiophenes (BBBT) are reported. Defined peripheral arrangements of sulfur and fluorine atoms lead to extensive …
Number of citations: 156 pubs.acs.org

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